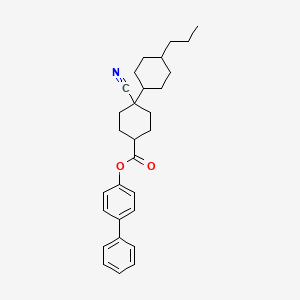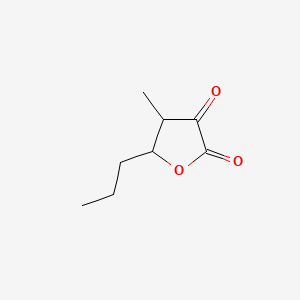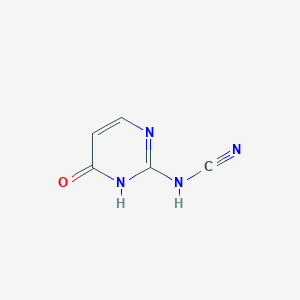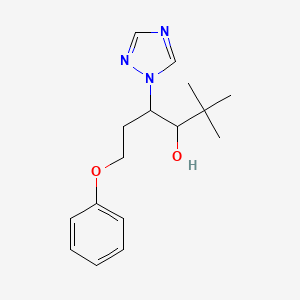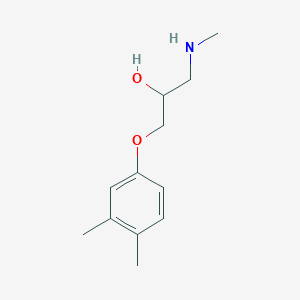
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol is an organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenol and epichlorohydrin.
Reaction with Epichlorohydrin: 3,4-dimethylphenol reacts with epichlorohydrin under basic conditions to form 1-(3,4-dimethylphenoxy)-2,3-epoxypropane.
Ring Opening: The epoxy group is then opened by reaction with methylamine, leading to the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of beta-blockers and their interactions with various receptors.
Biology: Researchers use it to investigate the physiological effects of beta-blockers on heart rate and blood pressure.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular conditions.
Comparison with Similar Compounds
1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol can be compared with other beta-blockers, such as propranolol and metoprolol. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties.
Similar Compounds
- Propranolol
- Metoprolol
- Atenolol
- Bisoprolol
These compounds are also used in the treatment of cardiovascular diseases but may differ in their selectivity for beta-adrenergic receptor subtypes and their side effect profiles.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-9-4-5-12(6-10(9)2)15-8-11(14)7-13-3/h4-6,11,13-14H,7-8H2,1-3H3 |
InChI Key |
KHWHIJCHKORAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CNC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


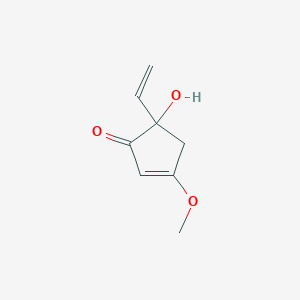
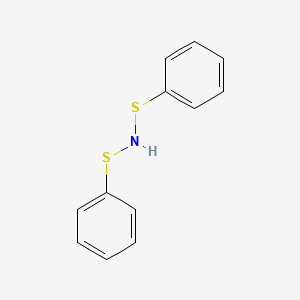

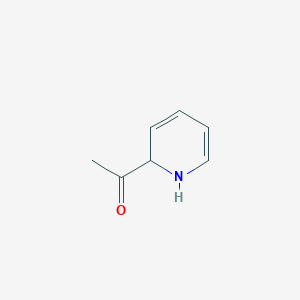
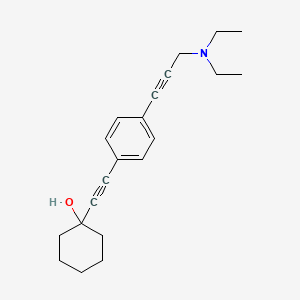
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)

